4-(Morpholinomethyl)benzene-1,2-diamine
Overview
Description
4-(Morpholinomethyl)benzene-1,2-diamine (4-MMBD) is an organic compound belonging to the morpholine family. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-MMBD is also used as a building block to synthesize other compounds, such as amines, alcohols, and ethers. It is a versatile reagent, as it can be used in various reactions to form a variety of products.
Scientific Research Applications
- Specific Scientific Field: Chemistry
- Summary of the Application: “4-(Morpholinomethyl)benzene-1,2-diamine” is used in the synthesis of mixed ligand Schiff base with Metal (II) Complexes derived from o-phenylenediamine . These complexes exhibit unique properties and novel reactivity .
- Methods of Application or Experimental Procedures: The ligands and their transition metal complexes were characterized on the basis of various physico-chemical methods including elemental analysis, molar conductance, infrared, electronic spectra, EPR and cyclic voltammetry . The mixed ligand complexes are formed in the 1:1:1 (L1:L2:M) ratio .
- Results or Outcomes: The electronic spectral results indicate that all the complexes have octahedral geometry . The electrochemical properties of the Schiff base complexes were studied; the observed redox transitions were assigned to specific redox-active sites of the molecule . The ligands and their metal chelates have been screened for their antibacterial activities and the findings have been reported .
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVVMEBKHHZICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649004 | |
Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)benzene-1,2-diamine | |
CAS RN |
825619-02-1 | |
Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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